Fmoc-L-beta-homotryptophan

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

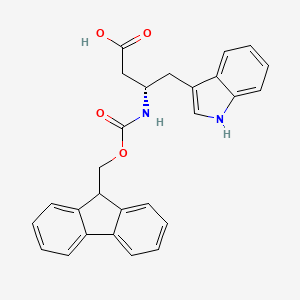

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHPYIHTNVXINO-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Application of Fmoc-L-beta-homotryptophan

This guide provides an in-depth exploration of Fmoc-L-beta-homotryptophan, a critical building block for researchers, chemists, and drug development professionals. Moving beyond a simple datasheet, we delve into the core chemical properties, reactivity, and analytical methodologies that govern its successful application in solid-phase peptide synthesis (SPPS). The insights herein are grounded in established chemical principles and field-proven best practices to empower users to leverage this unique reagent with confidence and precision.

Core Molecular Profile and Physicochemical Properties

This compound, systematically named (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(1H-indol-3-yl)butanoic acid, is a non-canonical amino acid derivative.[1] The defining features are its β-amino acid backbone, which introduces an additional carbon into the peptide chain compared to its α-amino acid counterpart, and the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This combination makes it an invaluable tool for designing peptides with novel secondary structures and enhanced proteolytic stability.

The compound's fundamental properties are summarized below. Understanding these parameters is the first step in its effective handling, storage, and application.

| Property | Value | Source(s) |

| CAS Number | 353245-98-4 | [2] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [2] |

| Molecular Weight | 440.5 g/mol | [2] |

| Appearance | White to greyish powder | [3] |

| Purity | ≥98% (by HPLC) | [3] |

| Optical Rotation | [α]D²⁰ = -26 ± 2° (c=1 in MeOH) | [3] |

| Storage | 0–8 °C; for long-term storage, -20°C is recommended. | [3] |

Structure and Stereochemistry

The chemical structure dictates the reagent's behavior. Key components include the planar indole ring of the tryptophan side chain, the chiral center conferring the "L" or (S) configuration, and the bulky, base-labile Fmoc group.

Caption: Chemical Structure of this compound.

Solubility Profile: A Practical Perspective

For application in solid-phase peptide synthesis (SPPS), solubility in appropriate solvents is non-negotiable. This compound exhibits excellent solubility in polar aprotic solvents commonly used in SPPS.[4]

-

Highly Soluble: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).[4] The high solubility in these solvents (often exceeding 0.4 M) is critical for ensuring efficient mass transport and reaction kinetics during the coupling step on a solid support.[5]

-

Sparingly Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF).

-

Insoluble: Water, Diethyl ether, Hexanes. This insolubility is leveraged during the workup and precipitation stages of synthesis.

Expert Insight: While DMF is the traditional solvent of choice, be aware of its classification as a substance of very high concern in some regions. NMP or greener alternatives like PolarClean™ can serve as effective substitutes, with most Fmoc-amino acids demonstrating high solubility.[5]

Reactivity and Stability in Peptide Synthesis

The utility of this compound is defined by the orthogonal nature of its protecting group and the inherent reactivity of its side chain.

The Fmoc Protecting Group: The Cornerstone of Modern SPPS

The Fmoc group protects the β-amino function during the carboxyl activation and coupling steps. Its key feature is its stability to acids and its lability to bases, the principle of orthogonality that underpins Fmoc-based SPPS.[6]

Deprotection Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring. This induces the collapse of the protecting group into dibenzofulvene (DBF) and carbon dioxide, liberating the primary amine of the amino acid.

Caption: Mechanism of base-catalyzed Fmoc deprotection.

The resulting dibenzofulvene is a reactive electrophile that can undergo a Michael addition with the newly deprotected amine. Piperidine serves a dual role: it acts as the base for deprotection and as a nucleophilic scavenger to trap the DBF, forming a stable adduct and preventing side reactions.[6][7] This adduct has a strong UV absorbance, which is often used for real-time monitoring of the deprotection reaction.[7]

The Indole Side Chain: A Site of Potential Side Reactions

The electron-rich indole nucleus of the tryptophan moiety is susceptible to modification, particularly under the acidic conditions of the final cleavage from the resin.

-

Alkylation: During cleavage, carbocations generated from side-chain protecting groups (e.g., tert-butyl) or the resin linker can alkylate the indole ring. This is a common source of impurities.

-

Oxidation: The indole ring can be oxidized, especially in the presence of air and acid.

Field-Proven Mitigation Strategy: To prevent these side reactions, a "scavenger cocktail" is essential during the final trifluoroacetic acid (TFA) cleavage step. Common scavengers include:

-

Triisopropylsilane (TIS): A highly effective carbocation scavenger.

-

Water: Suppresses side reactions and aids in the removal of protecting groups.

-

1,2-Ethanedithiol (EDT): Reduces oxidation and scavenges certain cations.

A typical cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).[8] For peptides particularly sensitive or containing multiple tryptophan/cysteine residues, adding EDT is recommended.[8]

Advanced Strategy - Indole Protection: For complex or lengthy syntheses where repeated exposure to the basic deprotection conditions may cause issues, or to completely eliminate cleavage-related side reactions, using an indole-protected version is the gold standard. The most common protecting group for the indole nitrogen is the acid-labile tert-butyloxycarbonyl (Boc) group, yielding This compound(Boc)-OH .[9] This is highly recommended to ensure the highest purity of the final peptide.

Analytical Characterization Protocols

Rigorous analytical characterization is paramount to validate the quality of the starting material and the final synthetic product.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method assesses the chemical purity by separating the main compound from any synthesis-related impurities.

-

Objective: To determine the purity of this compound.

-

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

-

Methodology:

-

Prepare a sample solution of 1 mg/mL in 50:50 ACN/Water.

-

Set the column temperature to 30°C.

-

Equilibrate the column with 5% Mobile Phase B.

-

Inject 10 µL of the sample.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Maintain a flow rate of 1.0 mL/min.

-

Monitor absorbance at 265 nm, where the Fmoc group has a strong chromophore.[10]

-

-

Data Analysis: Calculate purity by dividing the peak area of the main component by the total area of all integrated peaks.[10]

Causality: The C18 stationary phase provides hydrophobic retention, while the ACN/water gradient elutes compounds based on increasing hydrophobicity. TFA acts as an ion-pairing agent to improve peak shape. The 265 nm wavelength is chosen for its high sensitivity for the Fmoc group.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound.

-

Objective: To verify the identity of this compound by confirming its mass.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: Prepare a dilute solution (approx. 10-50 µM) in a suitable solvent like acetonitrile or methanol with 0.1% formic acid.

-

Methodology:

-

Infuse the sample directly into the ESI source.

-

Acquire data in positive ion mode. Formic acid aids in protonation.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 100-600).

-

-

Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 441.5. Other common adducts like [M+Na]⁺ (m/z 463.5) or [M+K]⁺ (m/z 479.5) may also be present.

Causality: ESI is a soft ionization technique that allows the intact molecule to be ionized, typically by the addition of a proton, providing a clear measurement of its molecular weight.[11]

Application Workflow: Incorporation into a Peptide Chain

The following workflow outlines the standard cycle for incorporating this compound into a peptide sequence using manual or automated SPPS.

Caption: Workflow for a single coupling cycle in SPPS.

Protocol 3: Standard SPPS Coupling Cycle

This protocol details the steps for adding one residue of this compound to a growing peptide chain on a solid support.

-

Objective: To covalently link this compound to the N-terminal amine of the resin-bound peptide.

-

Reagents:

-

Peptide-resin (swollen in DMF).

-

This compound (3-5 equivalents relative to resin loading).

-

Coupling Activator: HBTU (3-5 equivalents).

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Solvent: Anhydrous DMF.

-

-

Methodology:

-

Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 10-20 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

-

Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling: Add the activated amino acid solution to the washed resin. Agitate via bubbling with nitrogen or shaking for 1-2 hours at room temperature.

-

Monitoring (Optional): Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

-

Expert Insight: The β-amino acid structure may introduce slight steric hindrance. If a Kaiser test indicates incomplete coupling, a "double coupling" strategy—simply repeating steps 3-6—is a highly effective solution to drive the reaction to completion.[12]

Conclusion

This compound is a sophisticated chemical tool whose effective use is predicated on a solid understanding of its properties. Its stability, solubility, and predictable reactivity make it a reliable building block for advanced peptide design. By respecting the lability of the Fmoc group, acknowledging the sensitivity of the indole side chain through appropriate scavenger and protection strategies, and verifying quality with robust analytical methods, researchers can fully exploit its potential to create novel peptide-based therapeutics and research agents.

References

- 1. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 35737-15-6: Fmoc-L-tryptophan | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic data for Fmoc-L-beta-homotryptophan (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Fmoc-L-beta-homotryptophan

This guide provides a comprehensive analysis of the spectroscopic data expected for this compound (CAS: 353245-98-4), a critical building block in modern peptide synthesis and drug discovery. As a non-canonical β-amino acid, its unique structure offers peptides enhanced conformational stability and resistance to enzymatic degradation. For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this reagent, which directly impacts the integrity of downstream applications, from solid-phase peptide synthesis (SPPS) to the development of novel therapeutics.[1][2][3]

While specific, peer-reviewed spectra for this exact compound are not widely published, this document leverages foundational spectroscopic principles and data from closely related analogs—most notably Fmoc-L-tryptophan—to present a detailed, predictive, and scientifically-grounded characterization. The methodologies and data interpretations herein constitute a robust framework for the quality control and validation of this compound in a research and development setting.

Molecular Structure and Spectroscopic Rationale

This compound, with a molecular formula of C₂₇H₂₄N₂O₄ and a molecular weight of approximately 440.5 g/mol , possesses several key structural features that are readily identifiable by standard spectroscopic techniques.[4][5] The rationale behind employing a multi-technique approach (NMR, IR, and MS) is to create a self-validating system where each method corroborates the findings of the others, providing unambiguous structural confirmation.

-

Fmoc Group: The bulky fluorenylmethyloxycarbonyl protecting group is characterized by its aromatic protons and carbons, providing a distinct signature in NMR spectra.

-

Indole Side Chain: The tryptophan-derived indole ring is another source of aromatic signals and contains a unique N-H proton.

-

β-Amino Acid Backbone: The additional methylene group in the beta-homo structure, compared to the natural alpha-amino acid, introduces specific shifts and coupling patterns in the aliphatic region of the NMR spectrum.

-

Carboxylic Acid & Carbamate: These functional groups yield characteristic stretching frequencies in IR spectroscopy and are key sites for ionization in mass spectrometry.

Below is a diagram illustrating the key structural components of the molecule.

Caption: Key functional moieties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton of the molecule. For a compound like this compound, 2D NMR techniques (e.g., COSY, HSQC) would be employed to definitively assign all proton and carbon signals, ensuring the correct isomeric form and connectivity.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves the compound and its residual water peak does not obscure key signals. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

The following table outlines the expected chemical shifts (δ), multiplicities, and assignments for the protons. These are predicted based on the known spectrum of Fmoc-L-tryptophan and adjustments for the beta-homo backbone.[6]

| Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment |

| ~12.1 | br s | 1H | Carboxylic Acid (-COOH ) |

| ~10.8 | s | 1H | Indole NH |

| ~7.90 | d | 2H | Aromatic (Fmoc) |

| ~7.75 | d | 2H | Aromatic (Fmoc) |

| ~7.60 | d | 1H | Aromatic (Indole) |

| ~7.42 | t | 2H | Aromatic (Fmoc) |

| ~7.35 | t | 2H | Aromatic (Fmoc) |

| ~7.30 | d | 1H | Aromatic (Indole) |

| ~7.15 | d | 1H | Amide NH |

| ~7.05 | t | 1H | Aromatic (Indole) |

| ~6.98 | t | 1H | Aromatic (Indole) |

| ~4.30 | m | 2H | Fmoc -OCH₂ - |

| ~4.22 | t | 1H | Fmoc CH |

| ~4.10 | m | 1H | β-CH -NH |

| ~3.00 | m | 2H | Indole -CH₂ - |

| ~2.55 | m | 2H | α -CH₂ -COOH |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

The table below details the expected chemical shifts for the carbon atoms, based on data from similar Fmoc-protected amino acids.[7]

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C OOH |

| ~156.2 | NC OO (Carbamate) |

| ~143.9 | Aromatic (Fmoc, quaternary) |

| ~140.7 | Aromatic (Fmoc, quaternary) |

| ~136.1 | Aromatic (Indole, quaternary) |

| ~127.6 | Aromatic (Fmoc) |

| ~127.1 | Aromatic (Fmoc) |

| ~125.3 | Aromatic (Fmoc) |

| ~123.0 | Aromatic (Indole) |

| ~121.0 | Aromatic (Indole) |

| ~120.1 | Aromatic (Fmoc) |

| ~118.5 | Aromatic (Indole) |

| ~118.3 | Aromatic (Indole) |

| ~111.4 | Aromatic (Indole) |

| ~110.0 | Aromatic (Indole, quaternary) |

| ~65.6 | Fmoc -OC H₂- |

| ~48.5 | β-C H-NH |

| ~46.7 | Fmoc C H |

| ~38.0 | α-C H₂-COOH |

| ~28.5 | Indole -C H₂- |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique ideal for confirming the presence of key functional groups. The causality behind its use here is to provide orthogonal validation of the molecular structure. While NMR maps the C-H framework, IR confirms the carbonyls (acid and carbamate), N-H bonds (amide and indole), and aromatic systems through their characteristic vibrational frequencies. This serves as a quick and reliable quality check.[8][9]

Experimental Protocol: IR

-

Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for modern solid-state analysis due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Sample Application: A small amount of the solid this compound powder is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-600 cm⁻¹, and averaged over several scans (e.g., 32) to improve signal quality.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Caption: A typical workflow for sample analysis using ATR-IR spectroscopy.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3300 | Medium, Sharp | Indole N-H Stretch |

| 3350 - 3250 | Medium | Amide N-H Stretch (Fmoc-NH) |

| 3100 - 2500 | Broad | O-H Stretch (Carboxylic Acid Dimer) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| 1600, 1480, 1450 | Medium-Weak | Aromatic C=C Bending |

| ~1530 | Medium | N-H Bending (Amide II) |

| ~1250 | Strong | C-O Stretch (Carbamate/Acid) |

| ~740 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can calculate a molecular formula that is unique to the target compound, providing the highest level of confidence in its identity and serving as a final check on purity.[10]

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Ionization Method: Electrospray Ionization (ESI) is the method of choice for polar molecules like this, as it is a soft ionization technique that typically yields the intact molecular ion.

-

Mass Analyzer: A high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is required.

-

Acquisition Mode: Acquire data in both positive and negative ion modes to observe different adducts and increase confidence.

-

Positive Mode: Expect to see the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

-

Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.

-

Caption: Standard workflow for identity and purity confirmation by LC-MS.

Expected High-Resolution Mass Spectrometry Data

-

Molecular Formula: C₂₇H₂₄N₂O₄

-

Exact Mass (Monoisotopic): 440.1736 Da

| Ion | Mode | Expected m/z |

| [M+H]⁺ | Positive | 441.1809 |

| [M+Na]⁺ | Positive | 463.1628 |

| [M-H]⁻ | Negative | 439.1667 |

Conclusion

The structural integrity of this compound is confirmed through a synergistic application of NMR, IR, and HRMS. NMR spectroscopy provides an exhaustive map of the proton and carbon framework, confirming the specific beta-homo structure. IR spectroscopy offers rapid verification of essential functional groups, acting as a reliable quality control checkpoint. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. Together, these techniques form a self-validating analytical system, providing researchers with the utmost confidence in the material's identity and purity, which is fundamental to achieving reproducible and reliable results in peptide synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]

- 6. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR [m.chemicalbook.com]

- 7. Nalpha-FMOC-L-Tryptophan(35737-15-6) 13C NMR spectrum [chemicalbook.com]

- 8. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 9. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boc-L-beta-homotryptophan | 229639-48-9 | Benchchem [benchchem.com]

Fmoc-L-beta-homotryptophan CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-L-beta-homotryptophan: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a crucial building block for researchers, chemists, and drug development professionals engaged in peptide science. We will explore its fundamental properties, the rationale behind its use in solid-phase peptide synthesis (SPPS), and detailed protocols for its application, grounded in established chemical principles.

Introduction: The Significance of β-Amino Acids in Peptide Design

While natural proteins are constructed from α-amino acids, the incorporation of their β-analogs, such as L-beta-homotryptophan, into peptide sequences offers a powerful strategy for modulating biological activity and pharmacokinetic properties.[1] β-amino acids contain an additional carbon atom in their backbone compared to their α-counterparts. This seemingly subtle change introduces significant conformational alterations and, critically, often imparts resistance to enzymatic degradation, thereby increasing the peptide's biological half-life.[1]

This compound is a derivative of the amino acid tryptophan, where the amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This protection is essential for its stepwise addition during peptide synthesis.[2][3] The indole side chain of the tryptophan residue makes it a valuable component in studies of neurobiological pathways and serotonin receptors.[2][4]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use. The key identifiers and characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 353245-98-4 | [2][4][5][6][7] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [2][5][6][7][8] |

| Molecular Weight | 440.5 g/mol | [2][4][5][8] |

| Synonyms | Fmoc-L-β-HomoTrp-OH, (S)-3-(Fmoc-amino)-4-(3-indolyl)butyric acid | [2][5][6] |

| Appearance | White to greyish powder | [2][4] |

| Purity | ≥97-98% (HPLC) | [2][4][6] |

| Storage Conditions | 0-8 °C | [2][4] |

The Fmoc Protecting Group: A Cornerstone of Modern Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used strategy for solid-phase peptide synthesis (SPPS).[3][9][10][11] Its success lies in its unique chemical lability; it is stable under the acidic and coupling conditions used during synthesis but can be selectively and rapidly removed under mild basic conditions.[9][12]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a mild base, typically a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[13]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring system.[13] This is the rate-determining step.

-

β-Elimination: This deprotonation leads to a β-elimination reaction, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[13] The secondary amine used for deprotection then acts as a scavenger, trapping the DBF to form a stable adduct, which drives the reaction to completion.[13]

Caption: Mechanism of Fmoc deprotection by piperidine.

Application in Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[11] The Fmoc-based strategy is the most common approach due to its milder reaction conditions compared to the older Boc/Benzyl method.[3][10]

The SPPS Cycle: A Stepwise Approach

The synthesis of a peptide on a solid support is a cyclical process, with each cycle adding one amino acid residue.[14]

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for Incorporating this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Prerequisites:

-

Solid support (resin) with the preceding peptide sequence already synthesized, and the N-terminal Fmoc group removed.

-

High-quality, amine-free DMF is crucial for success.[14]

Step 1: Resin Preparation and Swelling

-

Action: Place the peptide-resin in a suitable reaction vessel. Add DMF (approx. 10 mL per gram of resin) and agitate for at least 30-60 minutes.[14]

-

Causality: Swelling the resin is critical to ensure that the polymer matrix is fully expanded, making the reactive sites (the N-termini of the bound peptide chains) accessible to reagents.[11]

Step 2: N-Terminal Fmoc Deprotection (If not already performed)

-

Action: Drain the swelling solvent. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once more.[11]

-

Causality: A two-step deprotection ensures complete removal of the Fmoc group. Incomplete deprotection will result in deletion sequences (peptides missing an amino acid), which are difficult to separate from the target peptide.[13]

-

Validation: After deprotection, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

Step 3: Amino Acid Activation

-

Action: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin's loading capacity), an activating agent like HATU (3-5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the solution to pre-activate for 5-10 minutes.[11][14]

-

Causality: The carboxylic acid of the incoming amino acid must be activated to form a highly reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the resin-bound amine.[11] Using excess reagents drives the reaction to completion.

Step 4: Coupling Reaction

-

Action: Add the activated this compound solution to the washed, deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[14]

-

Causality: The activated carboxyl group reacts with the free amine on the peptide chain, forming a new peptide bond. The extended reaction time is often prudent for sterically hindered or unusual amino acids like β-homo-analogs.

Step 5: Washing

-

Action: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Validation: A small sample of resin can be taken for a Kaiser test (Ninhydrin test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

Step 6: Capping (Optional but Recommended)

-

Action: Treat the resin with a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (like DIPEA) in DMF or DCM.[14]

-

Causality: If any peptide chains failed to couple in the previous step, they will have a free N-terminus. Capping acetylates these unreacted amines, preventing them from reacting in subsequent cycles and forming deletion peptides. This simplifies the final purification.

After capping and a final wash, the resin is ready for the next cycle of deprotection and coupling.

Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and the acid-labile side-chain protecting groups must be removed. This is typically accomplished by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with various scavengers to prevent side reactions.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]

- 7. peptide.com [peptide.com]

- 8. This compound | C27H24N2O4 | CID 2761552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

A Comprehensive Technical Guide to the Structural Analysis of Fmoc-L-beta-homotryptophan

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Fmoc-L-beta-homotryptophan is a pivotal building block in the synthesis of modified peptides and peptidomimetics, offering unique conformational properties and enhanced stability against enzymatic degradation.[1][2] A thorough understanding of its three-dimensional structure and purity is paramount for its effective application in drug discovery and development. This guide provides an in-depth exploration of the essential analytical techniques for the comprehensive structural characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. Each section is designed to provide not only procedural details but also the underlying scientific principles, ensuring a robust and validated approach to its analysis.

Introduction: The Significance of this compound in Peptide Chemistry

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a well-established strategy for modulating their pharmacological properties. Beta-amino acids, and specifically beta-homo-amino acids, introduce an additional methylene group into the peptide backbone, which imparts significant changes to the resulting peptide's secondary structure and resistance to proteolysis.[2] this compound, with its indole side chain, is of particular interest for its potential to engage in specific molecular interactions and for its role in neuroscience-related research.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).[3]

This guide serves as a technical resource for researchers, providing a comprehensive framework for the structural elucidation and purity assessment of this valuable synthetic building block.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on more complex structural analyses.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][4][5] |

| Molecular Weight | 440.5 g/mol | [1][4] |

| Appearance | White to greyish powder | [1] |

| Optical Rotation | [α] ২০/D = -26 ± 2º (c=1 in MeOH) | [1] |

| Purity (via HPLC) | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the integrity of the carbon-hydrogen framework.

Rationale and Experimental Considerations

The choice of a suitable deuterated solvent is critical for NMR analysis. For Fmoc-protected amino acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of deuterated water (D₂O) and an organic solvent are commonly employed to ensure solubility.[6] The following protocols are based on established methods for similar compounds.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

-

Expected Spectral Features

¹H NMR:

-

Aromatic Protons (Fmoc and Indole): Multiple signals in the range of 7.0-8.0 ppm.

-

NH Protons (Amide and Indole): A broad singlet for the indole NH and a doublet for the amide NH, typically downfield.

-

CH (Fmoc): A characteristic triplet around 4.2 ppm.

-

CH₂ (Fmoc): A doublet associated with the CH.

-

Aliphatic Protons (beta-homotryptophan backbone): Resonances corresponding to the α-CH, β-CH₂, and γ-CH₂ protons. The key difference from the alpha-amino acid analogue will be the presence of an additional methylene group in the backbone.

¹³C NMR:

-

Carbonyl Carbons (Carboxylic acid and Fmoc): Resonances in the downfield region of the spectrum (typically > 170 ppm).

-

Aromatic Carbons (Fmoc and Indole): Multiple signals in the range of 110-150 ppm.

-

CH and CH₂ (Fmoc): Resonances around 47 ppm and 66 ppm.

-

Aliphatic Carbons (beta-homotryptophan backbone): Signals corresponding to the α-CH, β-CH₂, and γ-CH₂ carbons.

The following diagram illustrates the workflow for NMR analysis.

Mass Spectrometry (MS): Verification of Molecular Weight and Purity

Mass spectrometry is a cornerstone technique for confirming the molecular weight of a compound and assessing its purity. For molecules like this compound, "soft" ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.

Ionization Techniques: A Deliberate Choice

-

Electrospray Ionization (ESI): Ideal for polar molecules and readily coupled with liquid chromatography (LC-MS). ESI is a gentle technique that typically produces protonated molecules [M+H]⁺ or other adducts.[1]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Well-suited for large, non-volatile biomolecules and their derivatives. MALDI is also a soft ionization method that results in minimal fragmentation.[5][9]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Mass Spectrometry Analysis:

-

Infuse the sample into the mass spectrometer using ESI or spot it on a MALDI plate with an appropriate matrix.

-

Acquire the mass spectrum in positive ion mode.

-

The expected monoisotopic mass for [M+H]⁺ is approximately 441.1763.

-

Fragmentation Analysis

While soft ionization minimizes fragmentation, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and gain further structural information. The fragmentation pattern of tryptophan derivatives often involves cleavage at the N-Cα bond.[10] For this compound, characteristic losses would include the Fmoc group and fragments from the indole side chain.

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Integrity

HPLC is the definitive method for assessing the purity and enantiomeric integrity of Fmoc-protected amino acids.[11] Impurities can significantly impact the outcome of peptide synthesis.

Reversed-Phase HPLC for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is used to separate the target compound from any synthesis-related impurities.

Experimental Protocol: RP-HPLC

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV absorbance at 265 nm, where the Fmoc group has a strong chromophore.[11]

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Analysis: Inject the sample and run the gradient. The purity is calculated from the relative peak areas.

Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is crucial, as the presence of the D-enantiomer can lead to the formation of undesired diastereomeric peptides.[11]

Experimental Protocol: Chiral HPLC

-

Column: A chiral stationary phase (CSP), such as one based on a polysaccharide or a macrocyclic glycopeptide.[11][12]

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier. The exact conditions will depend on the CSP used.[2]

-

Detection: UV absorbance at 220 nm or 265 nm.[11]

-

Analysis: The L- and D-enantiomers will have different retention times, allowing for their separation and quantification.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides the most detailed three-dimensional structural information of a molecule in its solid state. While a crystal structure for this compound is not publicly available, the methodology for obtaining one would follow established principles.

The Crystallization Challenge

The first and often most challenging step is to grow single crystals of sufficient quality. This involves screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction. The resulting diffraction pattern is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the overall conformation of the molecule in the crystal lattice. Studies on other beta-amino acid derivatives have provided valuable insights into their conformational preferences.[9]

Conclusion: A Multi-faceted Approach to Structural Validation

The comprehensive structural analysis of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy confirms the molecular framework, mass spectrometry verifies the molecular weight, HPLC assesses chemical and enantiomeric purity, and X-ray crystallography can provide the definitive solid-state structure. By employing these methods with a clear understanding of their underlying principles, researchers can ensure the quality and integrity of this important building block, thereby advancing the development of novel peptide-based therapeutics.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. phenomenex.com [phenomenex.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR [m.chemicalbook.com]

- 8. Nalpha-FMOC-L-Tryptophan(35737-15-6) 13C NMR spectrum [chemicalbook.com]

- 9. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 10. Fmoc-l-β-homotryptophan | CymitQuimica [cymitquimica.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery, Synthesis, and Significance of β-Homoamino Acids

This guide provides a comprehensive overview of β-homoamino acids, a class of non-canonical amino acids that have garnered significant attention in medicinal chemistry, drug development, and materials science. We will explore their fundamental structure, delve into their synthetic methodologies, and illuminate their profound impact on modern peptidomimetic design and therapeutic innovation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these versatile building blocks.

Introduction: A Subtle Shift in the Backbone, A Paradigm Shift in Function

At the heart of protein chemistry lie the α-amino acids, the canonical building blocks of life. Their structure, an amino group and a carboxylic acid group attached to the same carbon (the α-carbon), is fundamental to the architecture of peptides and proteins. β-Homoamino acids represent a subtle but powerful deviation from this blueprint. They are homologs of the standard α-amino acids, distinguished by the insertion of an additional methylene (-CH₂) group into the carbon backbone immediately following the carboxyl group.[1][2][3] This seemingly minor homologation fundamentally alters the molecule's conformational landscape and metabolic stability, opening up vast possibilities for molecular design.[4][5]

Unlike their α-amino acid counterparts, β-homoamino acids are primarily synthetic constructs, though they are structurally related to naturally occurring β-amino acids like β-alanine, a component of carnosine and anserine.[1] The key distinction lies in the carbon skeleton; β-homoamino acids possess an extended backbone compared to the parent α-amino acid from which they are conceptually derived.[1][6] This extension is the source of their unique and highly valuable properties.

Caption: Structural comparison of α-, β-, and β-homoamino acids.

The Synthetic Challenge: Crafting Chiral β-Homoamino Acids

The utility of β-homoamino acids in drug development is intrinsically linked to the ability to synthesize them in an enantiomerically pure form. The stereochemistry of these building blocks dictates the three-dimensional structure and, consequently, the biological activity of the resulting peptides and small molecules. Over the years, synthetic strategies have evolved from classical homologation reactions to sophisticated catalytic asymmetric methods.[4][7]

Common synthetic strategies include the conjugate addition of amine nucleophiles, Mannich-type reactions, and the metal-catalyzed hydrogenation of β-amino linked acrylates.[4] A foundational method is the Arndt-Eistert homologation , which extends the carbon chain of an N-protected α-amino acid by one methylene unit.[4] While effective, this method often involves hazardous reagents like diazomethane, prompting the development of safer and more efficient catalytic approaches.[4]

Modern asymmetric synthesis represents the state-of-the-art, employing transition metal catalysis, organocatalysis, and biocatalysis to achieve high enantioselectivity.[7][8] For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines have emerged as powerful methods that utilize simple building blocks.[4] These advanced techniques provide access to a diverse array of β-homoamino acids with excellent stereocontrol, which is a critical prerequisite for their use in pharmaceutical research.[9][10]

Table 1: Comparison of Key Synthetic Methodologies for β-Amino & β-Homoamino Acids

| Methodology | Catalyst/Reagent | Key Features | Advantages | Limitations |

| Arndt-Eistert Homologation | Diazomethane, Silver (I) oxide | Carboxylic acid homologation | Well-established, versatile for various α-amino acids. | Use of hazardous and explosive diazomethane.[4] |

| Asymmetric Conjugate Addition | Chiral Lewis acids (e.g., Cu, Zn), Organocatalysts | 1,4-addition of nucleophiles to α,β-unsaturated esters. | High enantioselectivity, broad substrate scope.[10][11] | Requires pre-functionalized starting materials. |

| Catalytic Asymmetric Hydrogenation | Chiral Rh or Ru phosphine complexes | Hydrogenation of β-aminoacrylates. | High yields and enantioselectivities.[7][8] | Substrate-specific catalyst performance. |

| Pd-Catalyzed Aminocarbonylation | Pd(II) catalyst, CO atmosphere | Intermolecular aminocarbonylation of alkenes. | Utilizes simple olefin starting materials.[4] | Reduced yields for electron-poor olefins. |

| Ni-Catalyzed Carboxylation | Ni(0) catalyst, CO₂ source | Carboxylation of aziridines. | High functional group tolerance.[4] | Direct asymmetric synthesis remains a challenge. |

Experimental Protocol: Asymmetric Synthesis of a β²-Homoamino Acid Precursor via Conjugate Addition

This protocol outlines a general procedure for the enantioselective conjugate addition of an organozinc reagent to a nitroalkene, a key step in synthesizing β²-homoamino acids (where the side chain is at the α-position).[10][12] The causality behind this choice is the high reliability of copper/chiral phosphoramidite complexes in creating the desired stereocenter with high enantiomeric excess (ee).

Objective: To synthesize methyl (R)-2-ethyl-3-nitropropanoate, a chiral precursor to (R)-β²-homoalanine.

Materials:

-

Methyl 3-nitropropenoate

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·PhMe

-

(S,R,R)-Phosphoramidite ligand

-

Anhydrous Toluene

-

Saturated aqueous NH₄Cl solution

-

Standard laboratory glassware, syringe pumps, and magnetic stirrer

-

Inert atmosphere setup (Argon or Nitrogen)

Methodology:

-

Catalyst Preparation (Self-Validating System): The in-situ formation of the chiral catalyst is critical. The ratio of metal to ligand must be precise to ensure the formation of the active catalytic species, which directly controls the enantioselectivity of the reaction.

-

To a flame-dried Schlenk flask under argon, add the phosphoramidite ligand (0.055 mmol).

-

Add anhydrous toluene (5 mL) and stir until dissolved.

-

Add (CuOTf)₂·PhMe (0.025 mmol) and stir the mixture at room temperature for 1 hour to form the active catalyst solution.

-

-

Reaction Execution:

-

Cool the catalyst solution to -20 °C using a cryostat. The low temperature is essential to enhance enantioselectivity by favoring the transition state leading to the desired product.

-

Add methyl 3-nitropropenoate (2.5 mmol) to the cooled solution.

-

Slowly add the diethylzinc solution (3.0 mmol) via syringe pump over 2 hours. The slow addition maintains a low concentration of the organozinc reagent, preventing uncatalyzed background reactions that would diminish the enantiomeric excess.

-

-

Quenching and Work-up:

-

After the addition is complete, stir the reaction at -20 °C for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL). This step safely neutralizes the reactive organometallic species.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral HPLC. The nitro group can subsequently be reduced to an amine to yield the final β²-homoamino acid derivative.

-

Caption: Workflow for the asymmetric synthesis of a β²-homoamino acid precursor.

Structural Significance: Engineering Novel Folds and Functions

The insertion of a single methylene group into the amino acid backbone dramatically increases its conformational flexibility.[13] While this might suggest a tendency towards disordered structures, peptides composed of β-homoamino acids (known as β-peptides) exhibit a remarkable propensity to form stable, well-defined secondary structures, including helices, turns, and sheets.[5][14][15] These structures are distinct from the canonical α-helices and β-sheets found in natural proteins.

This ability to form novel, predictable three-dimensional shapes is the cornerstone of their use as peptidomimetics .[16][17] Peptidomimetics are designed to mimic the bioactive conformation of natural peptides, allowing them to interact with biological targets like receptors or enzymes. By using β-homoamino acids, scientists can create mimics with precisely controlled architectures that not only replicate the biological activity of the parent peptide but also possess superior drug-like properties.[13][16] The expanded structural diversity, which includes multiple possible stereoisomers for each residue, provides an incredibly rich toolkit for molecular design.[16]

Caption: The additional torsion angle (θ) in β-homoamino acids expands conformational possibilities.

Applications in Drug Development: Overcoming Nature's Limitations

The primary driver for the intense interest in β-homoamino acids is their potential to transform peptide-based therapeutics. Natural peptides often make poor drugs due to their rapid degradation by proteases in the body. The modified backbone of β-peptides is not recognized by these enzymes, rendering them highly resistant to proteolysis.[1][16][18] This fundamental advantage leads to a cascade of improved pharmacological properties.

Key Advantages in Therapeutics:

-

Enhanced Metabolic Stability: Resistance to enzymatic degradation significantly increases the biological half-life of peptide drugs, allowing for less frequent dosing and sustained therapeutic effect.[2]

-

Improved Potency and Selectivity: The unique conformations adopted by β-peptides can lead to tighter and more selective binding to biological targets, enhancing potency and reducing off-target side effects.[2][3][14]

-

Access to "Undruggable" Targets: The development of macrocyclic peptides containing β-homoamino acids is a promising strategy for targeting challenging protein-protein interactions inside cells, which have historically been considered "undruggable" by conventional small molecules.[19][20]

Table 2: Therapeutic Applications of β-Amino Acid-Containing Peptidomimetics

| Therapeutic Area | Target/Mechanism | Example Application/Compound Class | Key Advantage Conferred by β-Amino Acid |

| Antimicrobials | Bacterial Cell Membranes | Magainin analogues, β-peptidic foldamers | Proteolytic stability, potent membrane disruption.[14][21] |

| Oncology | Protein-Protein Interactions (e.g., p53-MDM2) | α/β-peptide helix mimetics | Stabilization of helical structure, cell permeability, resistance to degradation.[22] |

| Metabolic Disease | GPCRs (e.g., GLP-1 Receptor) | Modified GLP-1 analogues | Increased half-life, sustained receptor agonism.[21] |

| Virology | Viral Fusion Proteins (e.g., HIV gp41) | β-peptide inhibitors of the six-helix bundle formation | Potent inhibition of viral entry, high stability.[15] |

| Immunology | MHC Receptors | Modified T-cell receptor antagonists | Prevention of autoimmune responses, stability in vivo.[] |

Future Perspectives: From Custom Synthesis to Biological Integration

The field of β-homoamino acids continues to evolve rapidly. While synthetic chemists work to develop more efficient and direct asymmetric routes,[4] bioengineers are exploring the ribosomal synthesis of peptides containing these non-canonical residues.[19][20] The ability to incorporate β-homoamino acids into peptides using mRNA display and other library-based screening platforms could revolutionize the discovery of new bioactive macrocycles.[20]

Beyond medicine, the unique self-assembly properties of β-peptides are being harnessed in materials science to create novel hydrogels, nanofibers, and other complex structures with controlled geometries.[13][24] As our understanding of how to control the folding and function of these synthetic backbones deepens, the applications for β-homoamino acids will undoubtedly expand, solidifying their role as indispensable tools in chemistry, biology, and medicine.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. First synthesis of a beta(2)-homoamino acid by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Beta-peptide - Wikipedia [en.wikipedia.org]

- 19. Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. hilarispublisher.com [hilarispublisher.com]

- 24. biosynsis.com [biosynsis.com]

An In-Depth Technical Guide to the Stability and Storage of Fmoc-L-beta-homotryptophan

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of peptide synthesis and subsequent therapeutic applications. Fmoc-L-beta-homotryptophan, a critical building block for creating bioactive peptides, requires careful handling and storage to maintain its chemical purity and stability.[1] This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and protocols for assessing its purity over time.

Core Chemical Characteristics of this compound

This compound is a synthetic amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the beta-amino group.[1] This strategic placement of the Fmoc group is essential for its role in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise addition of amino acids to a growing peptide chain.[1] The indole side chain, characteristic of tryptophan, imparts unique structural and functional properties to the peptides it is incorporated into, making it valuable in neuroscience research and drug design targeting neurological disorders.[1][2]

| Property | Value | Source |

| Chemical Name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid | [3] |

| CAS Number | 353245-98-4 | [1][2][3][4] |

| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][2][3] |

| Molecular Weight | 440.5 g/mol | [1][2][3] |

| Appearance | White to greyish powder | [1][2] |

| Purity (typical) | ≥ 95-98% (HPLC) | [1][2][5] |

Fundamental Principles of Stability and Degradation

The stability of this compound is influenced by several factors, including temperature, light, humidity, and the chemical environment. Understanding the potential degradation pathways is crucial for implementing effective storage and handling strategies.

The Lability of the Fmoc Group

The Fmoc protecting group is designed to be stable under acidic conditions but readily cleaved by a mild base, typically a secondary amine like piperidine.[6] This base-lability is the cornerstone of its utility in SPPS. However, it also represents a primary degradation pathway if the compound is inadvertently exposed to basic conditions during storage or handling.

The degradation mechanism is a β-elimination reaction, which produces dibenzofulvene (DBF) and carbon dioxide, liberating the free beta-amino group.[6] The formation of the free amino acid can lead to impurities in subsequent peptide synthesis steps.

Caption: Base-catalyzed degradation pathway of the Fmoc group.

Indole Side-Chain Oxidation

The indole ring of the tryptophan side chain is susceptible to oxidation. This can be initiated by exposure to light (photo-oxidation), atmospheric oxygen, or oxidizing reagents.[7] The oxidation of tryptophan can lead to the formation of various byproducts, including N-formylkynurenine (NFK), kynurenine (KYN), and hydroxytryptophan (HTRP).[8] The formation of these impurities can alter the structure, function, and immunogenicity of the final peptide.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation, stringent storage and handling conditions are essential.

Temperature

Multiple suppliers recommend storing this compound at refrigerated or frozen temperatures.

| Storage Condition | Temperature Range | Rationale |

| Long-Term Storage | -20°C to -80°C | Minimizes the rate of all potential degradation reactions.[5] |

| Short-Term Storage | 0°C to 8°C | Suitable for routine use to avoid repeated freeze-thaw cycles.[1][2] |

It is crucial to avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially affect the physical state of the compound.[5] Aliquoting the compound into smaller, single-use portions upon receipt is a highly recommended practice.

Light

Given the susceptibility of the indole ring to photo-oxidation, this compound should be protected from light.[7] Storing the compound in amber vials or in a light-proof container is essential, especially for long-term storage.

Humidity

Moisture can accelerate hydrolytic degradation pathways and may impact the physical stability of the lyophilized powder.[9][10] Therefore, it is critical to store this compound in a dry environment. The use of desiccants in the storage container is advisable. When handling the compound, it should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder.

Inert Atmosphere

For long-term storage, particularly for high-purity batches intended for cGMP applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative degradation of the indole side chain.

Stability Testing and Purity Assessment

A robust stability testing program is crucial for ensuring the quality of this compound over time. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[11][12]

Experimental Protocol: Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the long-term stability of this compound.

-

Sample Preparation: Aliquot a homogenous batch of this compound into multiple amber glass vials.

-

Storage Conditions: Store the vials under the following conditions:

-

-20°C ± 5°C (with desiccant)

-

4°C ± 2°C (with desiccant)

-

25°C ± 2°C / 60% ± 5% RH (accelerated condition)

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance (visual inspection)

-

Purity by a stability-indicating HPLC method

-

Identification and quantification of any degradation products

-

Moisture content (e.g., by Karl Fischer titration)

-

Caption: Workflow for a long-term stability study.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[11]

-

Sample Preparation: Prepare solutions or suspensions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photodegradation: Expose the solid material and a solution to high-intensity light (ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products. The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without being further degraded.

Recommended HPLC Method for Purity Assessment

A reversed-phase HPLC (RP-HPLC) method is the standard for assessing the purity of Fmoc-amino acids.[13]

| HPLC Parameter | Recommended Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 265 nm and 301 nm |

| Sample Preparation | 1 mg/mL in Mobile Phase A/B (50:50) |

This method should be validated for its ability to separate this compound from its potential degradation products and common synthesis-related impurities, such as the free amino acid and dipeptides.[13]

Conclusion and Best Practices

The chemical integrity of this compound is critical for its successful application in research and drug development. Adherence to strict storage and handling protocols is the first line of defense against degradation.

Key Recommendations:

-

Storage: Store at -20°C or below for long-term stability, protected from light and moisture.

-

Handling: Aliquot upon receipt to minimize freeze-thaw cycles and allow the container to reach room temperature in a desiccator before opening.

-

Purity Verification: Regularly assess the purity of the material using a validated, stability-indicating HPLC method, especially for batches stored for extended periods or used in critical applications.

-

Solvent Stability: Be aware that Fmoc-amino acids can exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[14] Solutions for synthesis should be prepared fresh.

By implementing these scientifically grounded practices, researchers can ensure the quality and reliability of this compound, leading to more reproducible and successful outcomes in their peptide synthesis endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-L-beta- homotryptophan [echobiosystems.com]

- 6. chempep.com [chempep.com]

- 7. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of tryptophan oxidation products in bovine α‐crystallin [ouci.dntb.gov.ua]

- 9. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The influence of moisture content and temperature on storage stability of freeze-dried biologics [spiral.imperial.ac.uk]

- 11. pharmtech.com [pharmtech.com]

- 12. medcraveonline.com [medcraveonline.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Coupling of Fmoc-L-beta-homotryptophan in Solid-Phase Peptide Synthesis

Introduction: Navigating the Unique Challenges of β-Amino Acid Incorporation

The integration of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering pathways to novel therapeutics with enhanced stability, conformational constraint, and biological activity. Among these, β-amino acids are of particular interest for their ability to induce unique secondary structures, such as helices and turns, that are distinct from those formed by their α-amino acid counterparts.

Fmoc-L-β-homotryptophan (Fmoc-β-hTrp-OH) is a valuable building block that combines the structural features of a β-amino acid with the biochemically significant indole side chain of tryptophan. However, its successful incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The increased steric hindrance around the β-amino group can lead to sluggish and incomplete coupling reactions, while the indole side chain is susceptible to modification under the acidic conditions of final cleavage.[1]

This comprehensive guide provides a detailed analysis of the critical parameters and robust protocols for the efficient and reliable coupling of Fmoc-L-β-homotryptophan in Fmoc-based SPPS. We will delve into the mechanistic rationale behind our recommended procedures, offering field-proven insights to empower researchers to overcome the inherent challenges and achieve high-purity, β-amino acid-containing peptides.

The Criticality of Side-Chain Protection: The Case for Fmoc-L-β-homotryptophan(Boc)-OH

The indole side chain of tryptophan is highly nucleophilic and prone to oxidation and alkylation by carbocations generated during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1] To prevent these undesirable side reactions, which can significantly compromise the purity and yield of the target peptide, protection of the indole nitrogen is paramount.

The use of the tert-butyloxycarbonyl (Boc) group as an indole-protecting group is the industry standard and our strong recommendation for the synthesis of peptides containing β-homotryptophan.[1] The Boc group is sufficiently stable to withstand the basic conditions of Fmoc deprotection but is readily cleaved under the final acidic conditions. This orthogonality is a key principle of the Fmoc/tBu strategy in SPPS.[2] Therefore, for all subsequent protocols, we will refer to the use of Fmoc-L-β-homotryptophan(Boc)-OH .

Recommended Coupling Protocols for Fmoc-L-β-homotryptophan(Boc)-OH

Due to the steric hindrance of the β-amino acid backbone, standard coupling conditions may prove insufficient for achieving complete and efficient incorporation of Fmoc-L-β-homotryptophan(Boc)-OH. The choice of coupling reagent is a critical determinant of success. We present two highly effective, field-validated protocols.

Protocol 1: High-Efficiency Coupling with HATU/DIPEA

The use of aminium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is highly recommended for sterically demanding couplings.[3] HATU, in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA), rapidly forms a highly reactive OAt-ester intermediate, which facilitates efficient amide bond formation.

Experimental Workflow: HATU/DIPEA Coupling

Caption: HATU/DIPEA coupling workflow for Fmoc-L-β-homotryptophan(Boc)-OH.

Step-by-Step Methodology:

-

Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the peptide-resin (confirmed by a positive Kaiser test), thoroughly wash the resin with DMF (5 x 1 min).

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-β-homotryptophan(Boc)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the solution to pre-activate for 1-2 minutes.

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test remains positive, extend the coupling time or consider a second coupling.

-

Washing: Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: The DIC/HOBt Approach for Racemization Suppression

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) is a classic and highly effective method in SPPS.[3][4] This protocol is particularly advantageous for minimizing racemization. DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a less racemization-prone HOBt-ester for the final coupling step.

Experimental Workflow: DIC/HOBt Coupling

Caption: DIC/HOBt coupling workflow for Fmoc-L-β-homotryptophan(Boc)-OH.

Step-by-Step Methodology:

-

Resin Preparation: After N-terminal Fmoc deprotection, wash the resin with DMF (3 x 1 min) and then suspend it in DMF or a 1:1 mixture of DMF/DCM.

-

Reagent Addition: In separate vessels, dissolve Fmoc-L-β-homotryptophan(Boc)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF. Add both solutions to the resin slurry.

-

Initiate Coupling: Add DIC (3-5 equivalents) to the reaction vessel.

-

Coupling Reaction: Agitate the mixture at room temperature for 2-6 hours. Monitor the reaction for completion using the Kaiser test.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

Data Presentation: Comparison of Coupling Conditions

| Parameter | Protocol 1: HATU/DIPEA | Protocol 2: DIC/HOBt | Rationale / Comments |

| Amino Acid Equivalents | 3 - 5 eq. | 3 - 5 eq. | Higher equivalents are used to drive the reaction for sterically hindered residues. |

| Coupling Reagent Equivalents | 2.9 - 4.5 eq. | 3 - 5 eq. | A slight deficiency of HATU relative to the amino acid minimizes potential side reactions. |

| Additive Equivalents | N/A | 3 - 5 eq. (HOBt) | HOBt is crucial for suppressing racemization in carbodiimide-mediated couplings.[3] |

| Base Equivalents | 6 - 10 eq. (DIPEA) | N/A | A hindered base is required to activate the amino acid with HATU. |

| Typical Coupling Time | 1 - 4 hours | 2 - 6 hours | HATU generally offers faster coupling kinetics for hindered amino acids.[3] |

| Primary Advantage | High coupling efficiency and speed. | Low risk of racemization. | The choice depends on the specific sequence and purity requirements. |

Monitoring the Coupling Reaction: The Kaiser Test for β-Amino Acids

The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the resin.[5] A positive result (intense blue beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) signifies completion.

For β-amino acids like β-homotryptophan, the Kaiser test remains a reliable method for monitoring coupling efficiency as they possess a primary amine. However, due to potential steric shielding of the amino group within the growing peptide-resin matrix, a false negative or a weak positive result can sometimes be observed. If there is any ambiguity, it is prudent to perform a second coupling to ensure the reaction has gone to completion.

Fmoc Deprotection of β-Amino Acids